molecular formula C19H18FNO3 B2568102 2-(4-fluorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421500-52-8

2-(4-fluorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2568102
CAS RN: 1421500-52-8
M. Wt: 327.355
InChI Key: YXQVSJXUGYKUGQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FABP5 inhibitor and has been found to exhibit promising results in various studies related to cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Radioligand Development for Imaging

  • The synthesis and evaluation of compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide ([18F]-FMDAA1106) and its analogs demonstrate significant potential as radioligands for peripheral benzodiazepine receptors (PBR). These compounds show high radioactivity in regions of the brain with the highest PBR density, indicating their utility in neuroimaging studies [Ming-Rong Zhang et al., 2003].

Synthesis and Characterization of Novel Compounds

  • Research on the synthesis of novel compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, highlights the continuous efforts in chemical synthesis aimed at creating molecules with potential pharmacological properties. These efforts contribute to the expansion of chemical libraries for drug discovery and development [Yang Man-li, 2008].

Pharmacological and Biochemical Applications

  • The development of inhibitors for specific biochemical pathways, such as protein tyrosine phosphatase 1B (PTP1B), is another area of research. The synthesis of 2-(4-methoxyphenyl)ethyl]acetamide derivatives and their evaluation as PTP1B inhibitors exemplify the application of these compounds in understanding and potentially treating diseases like diabetes through the modulation of enzymatic activity [A. Saxena et al., 2009].

Chemical and Biological Interactions

  • Studies on the metabolic pathways of various compounds, including chloroacetamide herbicides and their metabolites, provide insights into the environmental and health impacts of chemical substances. Research into the comparative metabolism of these compounds in human and rat liver microsomes sheds light on species-specific metabolic pathways and the potential toxicological implications [S. Coleman et al., 2000].

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-15-8-10-16(20)11-9-15/h2-3,6-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQVSJXUGYKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]acetamide

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